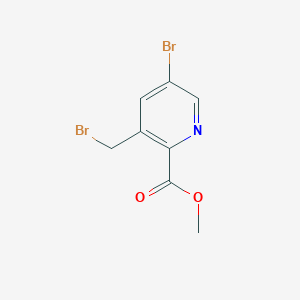

5-溴-3-(溴甲基)吡啶甲酸甲酯

概述

描述

“Methyl 5-bromo-3-(bromomethyl)picolinate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is a solid substance and its molecular weight is 308.96 .

Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-3-(bromomethyl)picolinate” is 1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-(bromomethyl)picolinate” is a solid substance . It has a molecular weight of 308.96 and its InChI code is 1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.科学研究应用

合成和药用

相关化合物的一个关键应用是合成抗炎和抗癌剂。一个著名的例子是从市售的 5-溴吡啶甲酸甲酯开始,首次不对称合成 CJ-14877 及其对映异构体。该合成包括微波辅助铃木偶联反应和夏普莱斯不对称二羟ylation,展示了吡啶甲酸酯衍生物在开发有效的抗炎化合物中的用途 (Aoyagi 等,2009)。此外,具有吡啶甲酸酯配体的有机金属半三明治铱配合物已被探索其抗癌特性,展示了吡啶甲酸酯衍生物在合成金属基抗癌药物中的作用 (Liu 等,2011)。

催化和材料科学

吡啶甲酸酯衍生物也已在催化和材料合成中得到应用。例如,具有吡啶功能化苯并咪唑啉-2-亚甲基配体的钯配合物已被合成并用作 Heck 型偶联反应中的预催化剂,说明了吡啶甲酸酯衍生物在促进有机转化中的潜力 (Jahnke 等,2009)。此外,基于苯乙酰吡啶的圆盘状金属介晶,包括吡啶衍生物,已被制备并显示出室温柱状相,表明它们在液晶材料设计中的用途 (Jung 等,2009)。

有机合成和中间体应用

此外,5-溴吡啶基-2-氯化镁的合成及其在功能化吡啶合成中的应用,包括涉及吡啶的溴代和碘代衍生物的方法,展示了这些化合物作为各种有机分子(包括药品和材料)制备中中间体的多功能性 (Song 等,2004)。这些化合物的有效合成途径的开发促进了复杂分子的生产,证明了吡啶甲酸酯衍生物在有机合成和药物制造中的重要性。

安全和危害

“Methyl 5-bromo-3-(bromomethyl)picolinate” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

作用机制

Target of Action

This compound is a derivative of picolinic acid, which is known to chelate metal ions and may interact with metalloproteins

Mode of Action

As a brominated compound, it may participate in electrophilic aromatic substitution reactions, potentially modifying the function of target molecules .

Biochemical Pathways

Given its potential to interact with metalloproteins, it may influence pathways involving these proteins .

Result of Action

Its brominated nature suggests it could modify the function of target molecules, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-3-(bromomethyl)picolinate can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .

属性

IUPAC Name |

methyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(3-9)2-6(10)4-11-7/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWMCAMLRLHDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)

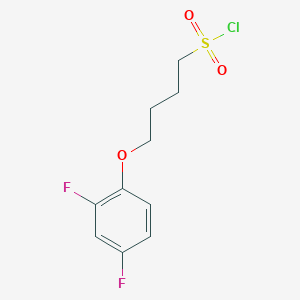

![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)